(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
Description
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine is a chiral primary amine featuring a trifluoromethoxy (-OCF₃) substituent at the para position of a phenyl ring and an ethylamine group in the S-configuration. Its hydrochloride form (CAS 1391540-47-8) is widely used in pharmaceutical research, particularly in the development of receptor ligands due to the electron-withdrawing and lipophilic properties of the trifluoromethoxy group . The compound’s stereochemistry and substituent arrangement influence its interactions with biological targets, such as σ-receptors, which are implicated in neurological disorders and pain modulation .
Properties
IUPAC Name |
(1S)-1-[4-(trifluoromethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLIABOHZPSHRN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654567 | |
| Record name | (1S)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951247-75-9 | |
| Record name | (1S)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution and Reductive Amination
Overview:
This method involves the initial synthesis of a trifluoromethoxy-substituted aromatic precursor, followed by transformation into the corresponding ethanamine via reductive amination.
Preparation of 4-(Trifluoromethoxy)phenyl precursor:
The key intermediate, 4-(trifluoromethoxy)phenol, can be synthesized via nucleophilic substitution of phenol with trifluoromethylating agents such as trifluoromethyl triflate or via electrophilic trifluoromethylation of phenols using reagents like Togni’s reagent.Conversion to 4-(Trifluoromethoxy)phenyl bromide:
The phenol derivative is brominated at the para position using N-bromosuccinimide (NBS) under radical conditions, yielding 4-(trifluoromethoxy)phenyl bromide.Formation of the corresponding amine:
The bromide undergoes nucleophilic substitution with ammonia or primary amines to form 4-(trifluoromethoxy)phenylamine.Chiral induction via asymmetric reductive amination:
The aromatic amine is subjected to asymmetric reductive amination using chiral catalysts (e.g., chiral ruthenium complexes) to generate the (S)-enantiomer of the ethanamine.
Research findings:
This route is supported by patent US20020082454A1, which describes similar intermediates and processes for trifluoromethoxyphenyl derivatives, emphasizing the importance of selective halogenation and subsequent amination steps (see reference).
Catalytic Asymmetric Hydrogenation of Ketimine Precursors
Overview:
This approach involves synthesizing a ketimine intermediate from a precursor aldehyde or ketone, followed by asymmetric hydrogenation to produce the chiral amine.
Preparation of ketimine precursor:
Starting from 4-(trifluoromethoxy)phenylacetaldehyde, condensation with a chiral amine or amino acid derivative yields a ketimine.Asymmetric hydrogenation:
Catalysts such as Ru-BINAP or Rh-DIPAMP are employed under hydrogen atmosphere to selectively reduce the ketimine to the (S)-amine.Final purification:
Enantiomeric excess (ee) is confirmed via chiral HPLC, with typical yields exceeding 90% and enantiopurity over 95%.
Research support:
The use of asymmetric hydrogenation for chiral amine synthesis is well-documented, with similar methodologies applied in pharmaceutical syntheses, as discussed in literature on chiral amine production.
Chiral Resolution of Racemic Mixtures
Overview:
In cases where racemic mixtures are synthesized, chiral resolution techniques are employed to isolate the (S)-enantiomer.
Chiral salt formation:
Racemic amines are converted into diastereomeric salts using chiral acids (e.g., (−)-tartaric acid), followed by selective crystallization.Chiral chromatography:
Enantiomeric separation via chiral stationary phase columns (e.g., Chiralpak AD-H or IC) allows for high-purity isolation.
Research findings:
Patent literature indicates this as a practical approach for obtaining high-purity (S)-enantiomers, especially when asymmetric synthesis proves challenging.
Key Data and Comparative Table
| Method | Starting Materials | Key Reagents | Chiral Control | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution + asymmetric reduction | Phenol derivatives, halogenated intermediates | NBS, trifluoromethylating agents, chiral catalysts | Catalytic asymmetric hydrogenation | High stereocontrol, scalable | Multi-step, requires chiral catalysts |
| Catalytic asymmetric hydrogenation | Ketimine precursors | Ru-BINAP, H₂ | Chiral catalysts | High enantiomeric purity | Requires specialized catalysts |
| Chiral resolution | Racemic mixtures | Chiral acids or chromatography | Diastereomeric salt formation | Straightforward | Waste generation, lower yield |
Research Findings and Considerations
Selectivity and stereochemistry:
Enantioselective synthesis via catalytic asymmetric hydrogenation remains the most efficient for high stereochemical purity, as supported by multiple studies and patent disclosures.Reaction Conditions:
Typically, reactions are conducted at ambient to moderate temperatures (25–60°C) under inert atmosphere, with solvents like ethanol, methanol, or acetonitrile.Purification and Characterization:
Chiral HPLC and NMR spectroscopy are essential for confirming stereochemistry and purity. X-ray crystallography can be employed for definitive stereochemical assignment.Scalability: Industrial processes favor continuous flow reactors and optimized catalytic systems to ensure high yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is being investigated for its potential as a central nervous system modulator. Its structural similarity to neurotransmitters like phenethylamine and amphetamine suggests that it may have significant biological activity, particularly in treating central nervous system disorders. Research indicates that (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine can serve as a key intermediate in synthesizing pharmaceuticals targeting these conditions .
Case Study: CNS Modulation
A study focused on the biological activity of trifluoromethoxy-substituted phenylethylene diamines demonstrated their selectivity as sigma receptor ligands, which could lead to anti-cocaine actions. This highlights the potential of compounds like this compound in developing treatments for addiction and other CNS-related disorders .
Organic Synthesis
Building Block in Synthesis
this compound acts as a versatile building block in organic synthesis. Its chiral nature allows for the creation of various derivatives that can exhibit different pharmacological properties. The trifluoromethoxy group contributes to the compound's unique reactivity, making it suitable for diverse synthetic applications .
| Application | Description |
|---|---|
| Intermediate Synthesis | Used in synthesizing complex molecules for drug discovery. |
| Reagent in Reactions | Acts as a reagent in various organic reactions due to its functional groups. |
Analytical Chemistry
Characterization and Analysis
The compound is utilized in analytical chemistry for the development of new methods to analyze complex biological samples. Its distinct properties allow researchers to design assays that can detect and quantify related compounds effectively .
Mechanism of Action
The mechanism of action of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and selectivity. The ethanamine moiety can form hydrogen bonds and ionic interactions with target proteins, modulating their activity and function.
Comparison with Similar Compounds
Enantiomeric Pair: (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
Key Differences :
- Stereochemistry : The R-enantiomer (CAS 1208989-29-0) exhibits mirror-image configuration, which can lead to divergent binding affinities. For example, σ-receptor ligands often show enantioselectivity; the S-form may exhibit higher affinity depending on the target’s chiral environment .
- Physicochemical Properties : Both enantiomers share identical molecular weights and similar melting points (exact data unavailable), but their optical rotations and solubility profiles differ due to chirality .
Table 1 : Enantiomer Comparison
| Property | (S)-Isomer (CAS 1391540-47-8) | (R)-Isomer (CAS 1208989-29-0) |
|---|---|---|
| Configuration | S | R |
| Purity (Commercial) | 95% | 95% |
| Receptor Binding (σ1/σ2) | Not Reported | Not Reported |
Positional Isomers: 2-(4-(Trifluoromethoxy)phenyl)ethanamine
Key Differences :
- Substituent Position : This isomer (CAS 170015-99-3) has an ethylamine chain (-CH₂CH₂NH₂) instead of a methyl group (-CH(NH₂)CH₃). The extended chain increases molecular flexibility and lipophilicity (logP ~2.1 vs. ~1.8 for the target compound) .
- Biological Activity : Ethylamine derivatives often show altered receptor binding kinetics. For instance, σ-receptor ligands with longer chains may exhibit reduced selectivity due to steric hindrance .
Trifluoromethyl vs. Trifluoromethoxy Derivatives
Example Compound : (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine (CAS 1213122-10-1)
Key Differences :
- Electron-Withdrawing Effects: The -CF₃ group is more electron-withdrawing than -OCF₃, leading to reduced electron density on the phenyl ring.
- Receptor Affinity : Trifluoromethyl groups are associated with higher σ2-receptor affinity in some analogues, whereas trifluoromethoxy groups favor σ1 interactions .
Chlorinated Analogues
Example Compound : (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine (C9H9ClF3N)
Key Differences :
Piperidine-Containing Analogues
Example Compounds : N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (29) and N-Ethyl variant (30)
Key Differences :
- Structural Complexity : Piperidine rings introduce basic nitrogen atoms, altering solubility (e.g., compound 29 has a melting point of 183–185°C vs. hydrochloride salts of the target compound >200°C) .
- Receptor Binding : Compound 29 showed Ki values of 1.2 nM (σ1) and 23 nM (σ2), indicating high σ1 selectivity. This suggests that bulky substituents on the amine enhance σ1 affinity .
Biological Activity
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, often referred to as a phenethylamine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. This unique configuration may influence its interaction with biological targets.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : Similar compounds have shown affinity for various neurotransmitter receptors, particularly those involved in the serotonergic and dopaminergic systems. This interaction can modulate neurotransmitter release and uptake.
- Enzyme Modulation : The trifluoromethoxy group may enhance binding affinity to enzymes, potentially leading to inhibition or activation of metabolic pathways relevant to disease states.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest that the compound may possess antidepressant-like properties, similar to other phenethylamines. This is hypothesized to be due to its interaction with serotonin receptors.
- Anticancer Potential : Investigations have indicated that derivatives of this compound could inhibit cancer cell proliferation. For example, modifications at the 4-position of related structures have shown significant inhibitory effects on specific cancer cell lines, with IC50 values reported as low as 5.3 μM.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and related compounds:
Q & A
Q. What enantioselective synthesis methods are recommended for (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine?
Methodological Answer: The (S)-enantiomer can be synthesized via asymmetric hydrogenation of the corresponding ketimine precursor using chiral catalysts (e.g., Ru-BINAP complexes). Alternatively, enzymatic resolution with lipases or esterases can separate racemic mixtures. Evidence from Combi-Blocks indicates high-purity (S)-enantiomers (≥95%) are achievable via chiral salt formation, as seen in hydrochloride derivatives like [1391540-47-8] . Key steps include:
- Chiral HPLC monitoring (e.g., using amylose- or cellulose-based columns) to confirm enantiopurity.
- Crystallization optimization to enhance yield and purity, leveraging trifluoromethoxy group polarity for selective precipitation.
Q. Which analytical techniques are critical for confirming stereochemical purity?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IC or AD-H with hexane/isopropanol mobile phases. Retention time comparison with (R)-enantiomer standards (e.g., [1208989-29-0]) is essential .
- NMR Spectroscopy : NMR distinguishes trifluoromethoxy group environments; NOE experiments resolve spatial configurations.
- X-ray Crystallography : Absolute configuration confirmation, as demonstrated in studies of analogous chiral amines (e.g., (1S)-1-phenylethanaminium structures) .
Q. How does the trifluoromethoxy group influence stability under varying conditions?
Methodological Answer: The electron-withdrawing trifluoromethoxy group enhances hydrolytic stability but may increase sensitivity to light. Stability studies should include:
- Accelerated degradation tests (40°C/75% RH) to assess shelf life.
- LC-MS analysis to detect decomposition products (e.g., cleavage to 4-(trifluoromethoxy)phenol, [828-27-3]) .
- Storage recommendations : Refrigerated (2–8°C) in amber vials under inert gas, as noted for related fluorinated amines .
Advanced Research Questions
Q. What role does this compound play in PROTAC-mediated protein degradation?
Methodological Answer: The (S)-enantiomer’s amine group serves as a linker in PROTAC design, enabling conjugation to E3 ligase ligands (e.g., VHL or CRBN recruiters). Example: GMB 475, a BCR-ABL1 degrader, uses a structurally similar trifluoromethoxy-phenyl moiety for target engagement . Key considerations:
- Steric effects : The (S)-configuration optimizes binding to ligase complexes.
- Metabolic stability : Fluorine atoms reduce oxidative metabolism, enhancing half-life in biological systems.
Q. How can enantiomer-specific bioactivity discrepancies be systematically evaluated?
Methodological Answer:
- Kinetic resolution assays : Compare (S)- and (R)-enantiomer binding to targets (e.g., monoamine oxidase B) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- In vivo pharmacokinetics : Radiolabeled enantiomers (e.g., analogs) track distribution and clearance differences .
- Contradiction resolution : Address conflicting data (e.g., unexpected (R)-enantiomer activity) via molecular docking simulations (see ligand-based virtual screening in ) .
Q. What computational strategies predict interactions with biological targets?
Methodological Answer:
- Docking studies : Use Schrödinger Glide or AutoDock Vina to model binding to amine receptors (e.g., trace amine-associated receptors).
- MD simulations : Assess trifluoromethoxy group dynamics in lipid bilayers (e.g., permeability via logP calculations, predicted ~2.5 for this compound) .
- QSAR models : Leverage datasets from similar amines (e.g., ZINC compounds in ) to predict IC values .
Q. How can crystallography resolve synthetic byproduct formation?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
